N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazide derivative featuring a pyrazole core substituted with an iodine atom at position 4 and a 2-hydroxynaphthalene moiety. Its molecular structure combines aromatic naphthalene and pyrazole rings, which confer distinct electronic and steric properties. The iodine substituent enhances molecular polarizability and may influence biological interactions due to its large atomic radius and moderate electronegativity.
Properties
Molecular Formula |
C15H11IN4O2 |
|---|---|
Molecular Weight |
406.18 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H11IN4O2/c16-12-8-18-19-14(12)15(22)20-17-7-11-10-4-2-1-3-9(10)5-6-13(11)21/h1-8,21H,(H,18,19)(H,20,22)/b17-7+ |
InChI Key |
IUNWXDPDHLQXPG-REZTVBANSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=C(C=NN3)I)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=C(C=NN3)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 4-iodo-1H-pyrazole-5-carbohydrazide in the presence of ethanol as a solvent . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The azomethine group (C=N) can be reduced to form an amine.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s azomethine group (C=N) and hydroxyl group (OH) play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of this compound are best understood through comparisons with structurally analogous derivatives. Variations in substituents, aromatic systems, and functional groups significantly alter activity profiles.
Substituent Variations on the Pyrazole Ring
Key Observations :
- Halogen Effects : The 4-iodo substituent in the target compound shows moderate antimicrobial activity compared to the high activity of the 4-fluoro analog. Fluorine’s higher electronegativity may improve target binding .
- Bromine vs.
Variations in Aromatic Systems
Table 2: Role of Aromatic Moieties in Bioactivity
| Compound Name | Aromatic System | Unique Properties | Source |
|---|---|---|---|
| Target Compound | Naphthalene | Stabilizes metal complexes; high anti-inflammatory activity | |
| N'-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide | Anthracene | Enhanced electronic properties due to extended conjugation | |
| 3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | Chlorothiophene + methoxyphenyl | Improved binding affinity via hydroxyl and methoxy groups |
Key Observations :
- Naphthalene vs. Anthracene : Naphthalene’s smaller conjugated system balances hydrophobicity and solubility, whereas anthracene derivatives exhibit stronger π-π interactions but reduced bioavailability .
- Methoxy/Hydroxy Combinations : Compounds with both hydroxyl and methoxy groups (e.g., ) show enhanced target binding, suggesting synergistic electronic effects .
Functional Group Modifications
Table 3: Influence of Functional Groups on Chemical Properties
| Compound Name | Functional Groups | Solubility | Application | Source |
|---|---|---|---|---|
| N'-((2-Hydroxynaphthalen-1-yl)methylene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide | Methoxy | High | Drug delivery | |
| 3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | Ethoxy + hydroxy | Moderate | Enzyme inhibition | |
| Target Compound | Iodo + hydroxyl | Low | Metal complexation |
Key Observations :
- Methoxy Groups : Improve solubility, making derivatives more suitable for pharmaceutical formulations .
Research Findings and Implications
- Biological Activities : The target compound’s high anti-inflammatory activity is attributed to the naphthalene moiety’s ability to scavenge free radicals, while its moderate antimicrobial activity may reflect steric hindrance from the iodine atom .
- Structural Uniqueness : The combination of iodine and naphthalene distinguishes it from analogs like N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene] derivatives, which prioritize electronic modulation over steric effects .
- Synthetic Challenges: Multi-step synthesis requiring precise pH and temperature control is common across similar compounds, as noted in and .
Biological Activity
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
The compound belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group (C=N) and a hydroxyl group (OH). Its molecular formula is , with a molecular weight of 406.18 g/mol. The presence of iodine in its structure enhances its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.18 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide |
| InChI Key | IUNWXDPDHLQXPG-REZTVBANSA-N |
2. Synthesis
The synthesis typically involves a condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 4-iodo-1H-pyrazole-5-carbohydrazide in ethanol as a solvent. This method allows for the formation of stable complexes that can be further explored for biological applications.
3. Biological Activity
Research indicates that this compound exhibits antimicrobial and antifungal properties, making it a candidate for therapeutic applications against various pathogens. The following sections summarize key findings from studies on its biological activity.
3.1 Antimicrobial Activity
In vitro studies have shown that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial effects of this compound against standard antibiotics:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Streptomycin | 128 µg/mL |
The results indicated that the compound exhibited lower MIC values than conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .
3.2 Antifungal Activity
The compound also showed promising antifungal activity against strains such as Candida albicans, with effective concentrations reported in the range of 16–32 µg/mL.
The mechanism underlying the biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, which can inhibit enzyme activity by binding to their active sites. The azomethine group (C=N) and hydroxyl group (OH) are crucial for this binding affinity, leading to disrupted cellular processes in target microorganisms .
5. Comparison with Similar Compounds
This compound's unique structure, particularly the iodine substitution, distinguishes it from other hydrazone derivatives:
| Compound Name | Antimicrobial Activity |
|---|---|
| N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene] | Moderate |
| N'-[(E)-(4-fluorophenyl)methylidene] | Low |
| N'-[(E)-(2,5-dimethoxyphenyl)methylidene] | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
